molecular formula C9H4BrClO2 B8289479 6-Bromo-8-chlorocoumarin

6-Bromo-8-chlorocoumarin

Cat. No.: B8289479
M. Wt: 259.48 g/mol
InChI Key: BFNNJTYAPVFZKH-UHFFFAOYSA-N
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Description

6-Bromo-8-chlorocoumarin is a useful research compound. Its molecular formula is C9H4BrClO2 and its molecular weight is 259.48 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

6-bromo-8-chlorochromen-2-one

InChI

InChI=1S/C9H4BrClO2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H

InChI Key

BFNNJTYAPVFZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 5L round bottom flask fitted with a mechanical stirrer and condenser was placed 3-chloro-5-bromosalicylaldehyde (554.1 g, 2.35 mol, 1 equiv.), acetic anhydride (1203 g, 11.8 mol, 5 equiv.) and triethylamine (237.4 g, 2.35 mol, 1 equiv.). The reaction solution was heated at reflux (131-141° C.) overnight. The dark brown reaction mixture was cooled to 50° C. and ice (2 L) added (ice-bath cooling) with stirring. After one hour the mixture was filtered and the filtrate combined with EtOH (1 L). To this mixture was added EtOH (300 mL) and the reaction mixture stirred for one hour. The precipitate that formed was collected by filtration and washed with water: EtOH (3×1.3 L), vacuum and dried then dried on a fluid-bed drier. The total isolated yield is 563 g or 92%.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
554.1 g
Type
reactant
Reaction Step Two
Quantity
1203 g
Type
reactant
Reaction Step Three
Quantity
237.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a 5 L round bottom flask fitted with a mechanical stirrer and condenser was placed 3-chloro-5-bromosalicylaldehyde (554.1 g, 2.35 mol, 1 equiv.), acetic anhydride (1203 g, 11.8 mol, 5 equiv.) and triethylamine (237.4 g , 2.35 mol, 1 equiv.). The reaction solution was heated at reflux (131-141° C.) overnight. The dark brown reaction mixture was cooled to 50° C. and ice (2 L) added (ice-bath cooling) with stirring. After one hour the mixture was filtered and the filtrate combined with EtOH (1 L). To this mixture was added EtOH (300 mL) and the reaction mixture stirred for one hour. The precipitate that formed was collected by filtration and washed with water: EtOH (3×1.3 L), vacuum and dried then dried on a fluid-bed drier. The total isolated yield is 563 g or 92%.
Quantity
554.1 g
Type
reactant
Reaction Step One
Quantity
1203 g
Type
reactant
Reaction Step Two
Quantity
237.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four

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